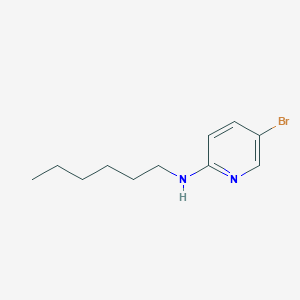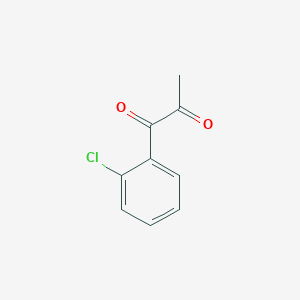
sodium;oxo(114C)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;oxo(114C)methanolate is a radiolabeled compound where the carbon atom in the formic acid molecule is replaced with the radioactive isotope carbon-14. This compound is often used in scientific research due to its radiolabeling properties, which allow for the tracking and analysis of chemical and biological processes. The chemical formula for this compound is H14COONa, and it has a molecular weight of 68.01 .
Métodos De Preparación
sodium;oxo(114C)methanolate can be synthesized through several methods. One common method involves the reaction of sodium bicarbonate with carbon-14 labeled formic acid. Another method involves the high-pressure synthesis of formic acid from sodium hydroxide and carbon monoxide, followed by acid adjustment, crystallization, recrystallization, washing, and drying . Industrial production often utilizes the hydrolysis of methyl formate or the preparation of free formic acid from formate salts .
Análisis De Reacciones Químicas
sodium;oxo(114C)methanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to methanol.
Substitution: It can undergo substitution reactions where the formate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
sodium;oxo(114C)methanolate has numerous applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used to track metabolic processes in living organisms.
Medicine: It is used in radiolabeling studies to understand drug metabolism and pharmacokinetics.
Industry: It is used in the production of radiolabeled compounds for various industrial applications .
Mecanismo De Acción
The mechanism of action of sodium;oxo(114C)methanolate involves its incorporation into chemical and biological systems where it can be tracked due to its radioactive carbon-14 isotope. This allows researchers to study the molecular targets and pathways involved in various processes. For example, it can inhibit enzymes such as nitric oxide synthase and hematopoietic prostaglandin D synthase, providing insights into their roles in biological systems .
Comparación Con Compuestos Similares
sodium;oxo(114C)methanolate is unique due to its radiolabeling with carbon-14. Similar compounds include:
Sodium formate: The non-radiolabeled version of the compound.
Formic acid: The parent compound without the sodium salt.
Methyl formate: An ester of formic acid used in industrial applications. The radiolabeling with carbon-14 makes this compound particularly useful for tracking and studying chemical and biological processes
Propiedades
Número CAS |
2792-70-3 |
|---|---|
Fórmula molecular |
CHNaO2 |
Peso molecular |
70 g/mol |
Nombre IUPAC |
sodium;oxo(114C)methanolate |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+2; |
Clave InChI |
HLBBKKJFGFRGMU-DEQYMQKBSA-M |
SMILES |
C(=O)[O-].[Na+] |
SMILES isomérico |
[14CH](=O)[O-].[Na+] |
SMILES canónico |
C(=O)[O-].[Na+] |
| 2792-70-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1627251.png)
